molecular formula C6H11O3- B14421468 3-Methylbutan-2-yl carbonate CAS No. 85213-04-3

3-Methylbutan-2-yl carbonate

Cat. No.: B14421468
CAS No.: 85213-04-3
M. Wt: 131.15 g/mol
InChI Key: SSFJZWWMVYYYBY-UHFFFAOYSA-M
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Description

3-Methylbutan-2-yl carbonate is an organic compound with the molecular formula C8H16O3. It is a carbonate ester derived from 3-methylbutan-2-ol and carbonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutan-2-yl carbonate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene or carbonyl diimidazole in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where 3-methylbutan-2-ol is reacted with phosgene or carbonyl diimidazole. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutan-2-ol and carbonic acid.

    Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3-Methylbutan-2-ol and carbonic acid.

    Oxidation: Various carbonates and oxidation products.

    Substitution: Substituted carbonates with different nucleophiles.

Scientific Research Applications

3-Methylbutan-2-yl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-methylbutan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can interact with nucleophiles, leading to the formation of substituted carbonates. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methylbutan-2-yl carbonate
  • 3-Methyl-2-butanol
  • 3-Methylbutan-2-yl acetate

Uniqueness

This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as its ability to form stable carbonates and its suitability as a reagent in organic synthesis.

Properties

85213-04-3

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

3-methylbutan-2-yl carbonate

InChI

InChI=1S/C6H12O3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3,(H,7,8)/p-1

InChI Key

SSFJZWWMVYYYBY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C)OC(=O)[O-]

Origin of Product

United States

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